molecular formula C20H21ClN4O2S2 B2979519 3-(4-Chlorophenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1021070-64-3

3-(4-Chlorophenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2979519
CAS No.: 1021070-64-3
M. Wt: 448.98
InChI Key: JLJMNATVHIGEOZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiophenyl group, and a piperazinyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and thiophenyl groups through substitution reactions. The piperazinyl group is then attached via nucleophilic substitution. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(4-Chlorophenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with varying substituents on the phenyl, thiophenyl, and piperazinyl groups. Examples include:

  • 3-(4-Bromophenyl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine
  • 3-(4-Fluorophenyl)-6-(4-((5-propylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S2/c1-2-17-7-10-20(28-17)29(26,27)25-13-11-24(12-14-25)19-9-8-18(22-23-19)15-3-5-16(21)6-4-15/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJMNATVHIGEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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